molecular formula C25H42O2Si B589245 17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol CAS No. 61252-32-2

17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol

Cat. No.: B589245
CAS No.: 61252-32-2
M. Wt: 402.694
InChI Key: CBKCVNIAWQFPNS-QJAPXLAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol is a synthetic derivative of androstadiene, a steroidal compound. This compound is characterized by the presence of a tert-butyldimethylsilyl group at the 17th position and hydroxyl groups at the 3beta and 17beta positions. It is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol typically involves the protection of the hydroxyl groups at the 3beta and 17beta positions using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole or pyridine, to facilitate the formation of the silyl ether. The reaction conditions usually involve anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is conducted under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, more efficient mixing and temperature control, and purification techniques such as column chromatography or recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol involves its interaction with specific enzymes and receptors in the body. The hydroxyl groups at the 3beta and 17beta positions play a crucial role in binding to these molecular targets. The tert-butyldimethylsilyl group provides stability to the compound, preventing premature degradation and allowing it to reach its target sites effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol is unique due to the presence of the double bond at the 5,14 positions, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3S,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O2Si/c1-23(2,3)28(6,7)27-22-11-10-20-19-9-8-17-16-18(26)12-14-24(17,4)21(19)13-15-25(20,22)5/h8,10,18-19,21-22,26H,9,11-16H2,1-7H3/t18-,19-,21-,22-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKCVNIAWQFPNS-QJAPXLAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3=CCC4O[Si](C)(C)C(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4O[Si](C)(C)C(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747269
Record name (3beta,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61252-32-2
Record name Androsta-5,14-dien-3-ol, 17-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3β,17β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61252-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.